molecular formula C14H14N2O2S B349758 N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide CAS No. 1060285-72-4

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide

Cat. No.: B349758
CAS No.: 1060285-72-4
M. Wt: 274.34g/mol
InChI Key: RFMMCUFEZPJPDC-UHFFFAOYSA-N
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Description

N-(4-(2-(Methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide is a synthetic small molecule based on the thiophene-2-carboxamide scaffold, a structure recognized in medicinal chemistry for its diverse biological activities. This compound is of significant interest for research into combating multi-drug resistant (MDR) bacterial infections and overcoming cancer chemoresistance. The molecule features a carboxamide bond (-CO-NH-) known for its stability and resistance to hydrolysis, making it a crucial scaffold in bioactive compound design . Thiophene carboxamide analogs have demonstrated potent antibacterial properties, particularly against critical Gram-negative pathogens. Research on similar compounds has shown activity against extended-spectrum β-lactamase (ESBL)-producing E. coli ST131 strains, which are classified as high-priority pathogens by the WHO . The mechanism of action for certain thiophene carboxamides involves acting as a prodrug that is activated by specific bacterial nitroreductases (NfsA and NfsB), leading to bactericidal effects . Furthermore, this class of compounds has been engineered to evade recognition by the Resistance Nodulation and cell Division (RND) family efflux pumps, such as AcrAB-TolC, a major mechanism of multidrug resistance in Gram-negative bacteria . In oncology research, structurally related thiophene-2-carboxamides have shown promise as potential chemosensitizers by inhibiting P-glycoprotein (P-gp/ABCB1) efflux pump activity. This dual capability to target both angiogenesis (via VEGFR inhibition) and MDR pumps highlights the scaffold's potential for developing combination therapies to overcome chemoresistance in cancer cells . This product is intended for research purposes only, strictly for use in laboratory investigations and not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[4-[2-(methylamino)-2-oxoethyl]phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-15-13(17)9-10-4-6-11(7-5-10)16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMMCUFEZPJPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Reduction and Acetylation Pathway

This two-step approach begins with 4-nitrophenylacetic acid (Scheme 1A):

  • Nitro Reduction : Hydrogenation using Pd/C in methanol at 25°C converts the nitro group to an amine, yielding 4-aminophenylacetic acid .

  • Acetylation and Methylamination : The acetic acid side chain is activated as a mixed anhydride using ethyl chloroformate, followed by reaction with methylamine to form 4-(2-(methylamino)-2-oxoethyl)aniline .

Key Data:

StepReagents/ConditionsYield
1H₂ (1 atm), Pd/C (10%), MeOH, 12 h85%
2Ethyl chloroformate, NEt₃, methylamine (40% aq.), THF, 0°C → rt72%

Direct Reductive Amination

An alternative route employs 4-oxophenylacetaldehyde as a starting material (Scheme 1B):

  • Reductive Amination : Reaction with methylamine in the presence of NaBH₃CN in methanol at 0°C selectively reduces the imine intermediate, yielding the methylamino-oxoethyl side chain.

  • Protection/Deprotection : The aniline is protected as a Boc-carbamate during side-chain modification to prevent undesired side reactions.

Advantages : Avoids acidic conditions, suitable for base-sensitive intermediates.

Thiophene-2-carboxamide Formation

Acyl Chloride-Mediated Coupling

Thiophene-2-carboxylic acid is activated as its acyl chloride using phosphorus pentachloride (PCl₅) in dichloromethane (DCM) under reflux. The resultant thiophene-2-carbonyl chloride is reacted with 4-(2-(methylamino)-2-oxoethyl)aniline in the presence of triethylamine (NEt₃) to form the target amide (Scheme 2A).

Optimization Insights :

  • Excess acyl chloride (1.2 equiv.) improves yield by mitigating hydrolysis.

  • Low temperatures (0–5°C) minimize side reactions.

Yield : 68–75% after column chromatography (silica gel, ethyl acetate/hexane).

Carbodiimide Coupling

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) mediate the coupling between thiophene-2-carboxylic acid and the aniline derivative in DMF at 25°C. This method avoids handling corrosive acyl chlorides.

Key Data :

ReagentEquiv.Time (h)Yield
EDC/HOBt1.5/1.52463%

Integrated Synthetic Routes

Sequential Functionalization (Scheme 3)

  • Dichloropyrimidine Intermediate : Adapted from PMC methodologies, a dichloropyrimidine scaffold is substituted with morpholine, followed by ester hydrolysis and coupling with N-methylphenethylamine. While originally designed for pyrimidine derivatives, this strategy is adaptable for phenylacetic acid intermediates.

  • Microwave-Assisted Coupling : High-temperature microwave irradiation (150°C, 30 min) accelerates the coupling of sterically hindered amines, potentially applicable for introducing the methylamino group.

Chan–Lam Coupling for N-Alkylation

For late-stage diversification, the Chan–Lam reaction (Cu-mediated coupling of boronic acids with amines) enables N-alkylation of the methylamino group. However, this method risks over-alkylation and requires stringent stoichiometric control.

Challenges and Optimization Strategies

Regioselectivity in Amide Formation

Competing reactions between the aniline’s primary amine and the methylamino group are mitigated by:

  • Protecting Groups : Temporary Boc protection of the aniline during side-chain synthesis.

  • Sequential Addition : Introducing the methylamino-oxoethyl group before amide coupling.

Purification Difficulties

The polar nature of the target compound complicates isolation. Preparative HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity but reduces yield (∼50%).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Acyl ChlorideHigh reactivity, short reaction timeCorrosive reagents, moisture sensitivity75%
EDC/HOBtMild conditions, no acyl chloride handlingLonger reaction time, lower yield63%
Reductive AminationSelective for secondary aminesRequires aldehyde intermediate70%

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes .

Scientific Research Applications

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Compound 11 ():
  • Structure: 5-Cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]-2-phenylaminothiophene-3-carboxamide
  • Key Features: Cyano group at position 3. Chlorophenyl-substituted acetamido chain at position 3. Methoxyphenyl and phenylamino groups.
  • Synthesis : Microwave-assisted condensation of aryl aldehydes with thiophene precursors in acetic acid (66% yield) .
  • Physical Properties : Melting point 156–158°C.
N-(2-Nitrophenyl)thiophene-2-carboxamide ():
  • Structure : Simple analog with a nitro-substituted phenyl group.
  • Key Features :
    • Dihedral angle between thiophene and benzene rings: 13.53° (molecule A) and 8.50° (molecule B).
    • Exhibits weak C–H⋯O/S interactions in crystal packing .
  • Synthesis : Reflux of 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile .
  • Biological Relevance: Similar carboxamides show genotoxicity and antimicrobial activity .
N-(4-Chlorophenyl)thiophene-2-carboxamide ():
  • Structure : Chloro-substituted phenyl group.
  • Synthesis : Reported via coupling of thiophene-2-carboxylic acid with 4-chloroaniline derivatives .
  • Applications : Simpler analogs are often intermediates in drug discovery.
Compound from :
  • Structure: N-(4-(2-((1-hydroxy-2-methylpropan-2-yl)amino)-2-oxoethyl)phenyl)-4-methylthiophene-2-carboxamide
  • Key Features: Methylthiophene at position 4. Hydroxy-methylpropanamino substituent on the phenyl group.
  • Molecular Weight : 346.4 g/mol .
Nitrothiophene Carboxamides ():
  • Example : N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
  • Activity : Narrow-spectrum antibacterial agents with 99.05% purity and confirmed mechanism of action .
  • Structural Contrast : Incorporation of a thiazole ring instead of a phenyl group.
Rivaroxaban Analog ():
  • Structure : Complex derivative with dithiophene and chlorinated substituents.
  • Application : Anticoagulant activity inferred from structural similarity to rivaroxaban .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound* ~350 (estimated) N/A N/A 2-(Methylamino)-2-oxoethyl phenyl
Compound 11 () ~500 (estimated) 156–158 66 Cyano, chlorophenyl, methoxyphenyl
N-(2-Nitrophenyl) analog () 252.28 397 N/A Nitrophenyl
Compound 346.4 N/A N/A Hydroxy-methylpropanamino, methylthiophene

*Estimated based on structural analogs.

Key Research Findings

Substituent Impact on Bioactivity: Nitro and chloro groups () enhance antibacterial properties, while methylamino-oxoethyl groups (as in the target compound) may improve solubility or target specificity .

Crystallographic Insights : Dihedral angles between aromatic rings influence molecular packing and stability, as seen in .

Yield Optimization : Microwave synthesis () and advanced purification techniques () are pivotal for scaling production.

Biological Activity

N-(4-(2-(methylamino)-2-oxoethyl)phenyl)thiophene-2-carboxamide, a compound featuring a thiophene moiety, has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes existing research findings, detailing the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

N 4 2 methylamino 2 oxoethyl phenyl thiophene 2 carboxamide\text{N 4 2 methylamino 2 oxoethyl phenyl thiophene 2 carboxamide}

This structure includes a thiophene ring, a carboxamide group, and a phenyl ring substituted with a methylamino group. These functional groups contribute to its biological profile.

In Vitro Studies

Several studies have evaluated the anticancer properties of related thiophene derivatives. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and others. The mechanism of action often involves the induction of apoptosis and inhibition of tumor growth.

  • Cytotoxicity : The IC50 values for related compounds indicate potent anticancer activity. For example, one derivative showed an IC50 value of approximately 13 μM against MCF-7 cells, demonstrating substantial efficacy in vitro .
  • Mechanisms : Research suggests that these compounds can modulate tumor microenvironments by inhibiting neovascularization and promoting apoptosis through pathways involving HIF-1 and p53 stabilization .

Case Studies

A notable case involved the synthesis of 4-phenyl-2-phenoxyacetamide thiazole analogues, where one compound exhibited an average IC50 value of approximately 13 μM against multiple cancer cell types. The study highlighted the importance of substituents on the phenyl ring in enhancing cytotoxicity .

Antimicrobial Activity

In addition to anticancer properties, this compound may also exhibit antimicrobial effects. Similar compounds have shown promising antibacterial and antifungal activities against various pathogens.

  • Antibacterial Effects : Compounds derived from thiophene structures have been tested against Gram-positive and Gram-negative bacteria. For example, MIC values ranged from 3.125 to 100 mg/mL against E. coli and other strains .
  • Antifungal Activity : Certain derivatives have demonstrated effectiveness against fungi such as Candida albicans, with inhibition zones indicating significant activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural components:

Structural Feature Impact on Activity
Thiophene RingEssential for cytotoxicity; enhances interaction with biological targets
Methylamino GroupIncreases solubility and may enhance cell permeability
Carboxamide FunctionalityContributes to hydrogen bonding with target proteins
Substituents on Phenyl RingModulate potency; electron-donating groups enhance activity

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